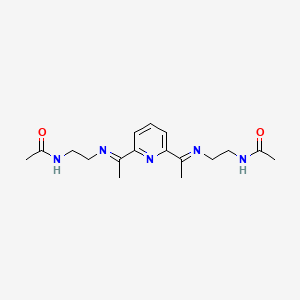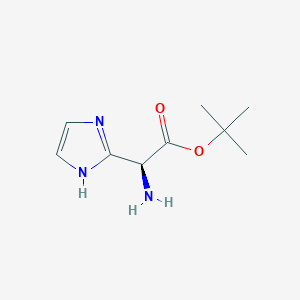
3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile: is an organic compound with the molecular formula C10Br2N4 and a molecular weight of 335.94 g/mol . It is characterized by the presence of two bromine atoms and four cyano groups attached to a benzene ring. This compound is known for its high melting point of 357-360°C and predicted boiling point of 484.9°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile typically involves the bromination of benzene-1,2,4,5-tetracarbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano groups can be reduced to amines under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Reduction: Formation of amines from the cyano groups.
Oxidation: Introduction of carboxyl or other oxidized functional groups.
Applications De Recherche Scientifique
Chemistry: 3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials .
Mécanisme D'action
The mechanism of action of 3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile is not extensively studied. its reactivity can be attributed to the presence of electron-withdrawing cyano groups and electron-donating bromine atoms. These functional groups influence the compound’s chemical behavior, making it a versatile intermediate in various reactions .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrabromobenzene: Similar structure but with four bromine atoms instead of two.
1,2,4,5-Tetracyanobenzene: Similar structure but with four cyano groups and no bromine atoms.
Uniqueness: 3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile is unique due to the specific positioning of bromine and cyano groups, which imparts distinct reactivity and properties compared to its analogs. This unique arrangement makes it valuable in synthetic chemistry for creating diverse compounds .
Propriétés
Formule moléculaire |
C10Br2N4 |
|---|---|
Poids moléculaire |
335.94 g/mol |
Nom IUPAC |
3,6-dibromobenzene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10Br2N4/c11-9-5(1-13)6(2-14)10(12)8(4-16)7(9)3-15 |
Clé InChI |
ZDORSVSLAYAGOG-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1Br)C#N)C#N)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)


![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)

![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)


